molecular formula C18H26N2O3 B7543713 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid

5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid

Cat. No.: B7543713
M. Wt: 318.4 g/mol
InChI Key: QHWPCGAQHCCKDM-UHFFFAOYSA-N
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Description

5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features an azepane ring, which is a seven-membered ring containing one nitrogen atom, and a benzoic acid moiety substituted with a 3-methylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid typically involves multistep organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the Benzoic Acid Moiety: The benzoic acid group can be introduced via Friedel-Crafts acylation or other suitable aromatic substitution reactions.

    Attachment of the 3-Methylbutanoyl Group: This step often involves acylation reactions using reagents like 3-methylbutanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents with others, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Azepan-1-yl-2-aminobenzoic acid: Similar structure but lacks the 3-methylbutanoyl group.

    2-[(3-Methylbutanoyl)amino]benzoic acid: Similar structure but lacks the azepane ring.

    5-Azepan-1-ylbenzoic acid: Similar structure but lacks the 3-methylbutanoyl group.

Uniqueness

5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid is unique due to the presence of both the azepane ring and the 3-methylbutanoyl group, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(azepan-1-yl)-2-(3-methylbutanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-13(2)11-17(21)19-16-8-7-14(12-15(16)18(22)23)20-9-5-3-4-6-10-20/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWPCGAQHCCKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)N2CCCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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